3-Bromo-4-propoxyoxolane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13BrO2 |
|---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
3-bromo-4-propoxyoxolane |
InChI |
InChI=1S/C7H13BrO2/c1-2-3-10-7-5-9-4-6(7)8/h6-7H,2-5H2,1H3 |
InChI Key |
HKKWGTJPKXAROB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1COCC1Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Propoxyoxolane
Reactivity Profiles of the C-Br Bond
The carbon-bromine bond in 3-Bromo-4-propoxyoxolane is a key site for a variety of chemical transformations due to the polar nature of the C-Br bond, which renders the carbon atom electrophilic.
The electrophilic carbon atom attached to the bromine is susceptible to attack by nucleophiles, leading to substitution reactions. These reactions typically proceed via either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. ksu.edu.saibchem.comlibretexts.orgsavemyexams.com
In an S_N2 mechanism, a strong nucleophile attacks the carbon from the backside relative to the bromine atom, leading to an inversion of stereochemistry in a single, concerted step. ksu.edu.sachemguide.co.uk The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile. ksu.edu.sa For this compound, steric hindrance from the adjacent propoxy group and the ring structure itself may influence the rate of S_N2 reactions.
Alternatively, under conditions that favor the formation of a carbocation intermediate, such as in the presence of a polar, protic solvent and a weaker nucleophile, an S_N1 mechanism may be operative. savemyexams.com The stability of the resulting secondary carbocation on the oxolane ring would be a critical factor in this pathway. The reaction rate in an S_N1 reaction is primarily dependent on the concentration of the alkyl halide. savemyexams.com
Common nucleophiles that can participate in these substitution reactions include hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively. ibchem.com
Table 1: Comparison of S_N1 and S_N2 Nucleophilic Substitution Pathways
| Feature | S_N1 Pathway | S_N2 Pathway |
| Mechanism | Two-step (ionization and nucleophilic attack) | One-step (concerted) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Intermediate | Carbocation | Transition state |
| Stereochemistry | Racemization | Inversion of configuration |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form unsaturated oxolanes (dihydrofurans). byjus.comsavemyexams.com This reaction, often competing with nucleophilic substitution, involves the removal of a proton from a carbon atom adjacent to the C-Br bond (a β-hydrogen) and the simultaneous or sequential departure of the bromide ion. byjus.com
The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted, and thus more stable, alkene will be the major product. masterorganicchemistry.com However, the use of a sterically hindered base can favor the formation of the less substituted "Hofmann" product. researchgate.net The stereochemistry of the starting material and the requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms in the E2 mechanism are crucial in determining the isomeric composition of the resulting unsaturated oxolane. msu.edumgscience.ac.in
The C-Br bond in this compound can be utilized in the formation of organometallic reagents. For instance, reaction with magnesium metal would likely lead to the corresponding Grignard reagent. These organometallic intermediates are powerful nucleophiles and are valuable in forming new carbon-carbon bonds. chadsprep.com
Furthermore, this compound can potentially participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. fiveable.me These reactions involve the coupling of the alkyl halide with organoboron compounds, alkenes, or terminal alkynes, respectively, in the presence of a palladium or other transition metal catalyst. Such transformations are highly effective for constructing more complex molecular architectures. fiveable.meiitd.ac.in
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond |
| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Palladium | C-C |
| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Palladium | C-C |
| Sonogashira Coupling | Terminal alkyne (e.g., R-C≡CH) | Palladium/Copper | C-C |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Palladium | C-N |
Reactivity of the Oxolane Ring System
The reactivity of this compound is dominated by the chemistry of the five-membered oxolane ring, influenced significantly by the electron-withdrawing bromine atom and the ether-linked propoxy group.
Ring-Opening Reactions and Associated Mechanisms
The oxolane ring, a cyclic ether, is susceptible to ring-opening reactions, typically under acidic conditions or with potent nucleophiles, driven by the relief of inherent, albeit modest, ring strain compared to smaller rings like oxiranes. researchgate.netmdpi.com The presence of a bromine atom and a propoxy group on adjacent carbons in this compound introduces several potential pathways for ring cleavage.
One primary mechanism involves the protonation of either the ring oxygen or the propoxy group oxygen by a strong acid. Protonation of the ring oxygen forms an oxonium ion, activating the ring for nucleophilic attack. A subsequent SN2 attack by a nucleophile (e.g., a halide from the acid) at either C2 or C5 would lead to the cleavage of a C-O bond and the opening of the ring.
Alternatively, the carbon-bromine bond represents a site for nucleophilic substitution. Under certain conditions, particularly with strong Lewis acids, the C-Br bond can be polarized or cleaved, generating a carbocationic intermediate that could trigger a rearrangement or ring-opening. For instance, treatment of tetrahydrofuran (B95107) (THF) with reagents like TeBr₄ has been shown to induce an unexpected ring opening. rsc.org Similarly, palladium-catalyzed reactions can open the THF ring. nii.ac.jp These precedents suggest that the bromine atom in this compound could facilitate cleavage under similar catalytic conditions.
The table below outlines potential conditions for ring-opening reactions based on the known chemistry of ethers and alkyl halides.
| Reagent(s) | Condition | Plausible Mechanism | Expected Major Product(s) |
| HBr (conc.) | Heat | Acid-catalyzed SN2 ring opening | 1,4-dibromobutan-2-ol and/or related brominated ethers |
| Lewis Acid (e.g., AlCl₃, BF₃) | Inert Solvent | Coordination to oxygen, C-O or C-Br bond cleavage | Complex mixture of rearranged and cleaved products |
| Strong Nucleophile (e.g., R-MgBr) | THF Solvent | Nucleophilic attack (less likely without activation) | Limited reaction or substitution at C-Br |
| Pd Catalyst / Lewis Acid | Heat | Catalytic cycle involving oxidative addition | Ring-opened functionalized products |
Stability of the Oxolane Heterocycle Under Various Conditions
The oxolane ring, the core of tetrahydrofuran (THF), is generally considered a stable heterocycle. wikipedia.org It is widely used as a non-reactive solvent for many organic reactions, which attests to its stability under neutral, and many basic and reductive, conditions.
However, the stability of this compound is compromised by its substituents.
Acidic Conditions: The molecule is unstable in the presence of strong acids due to the basicity of the ether oxygens, which can be protonated to initiate the ring-opening reactions described previously.
Basic Conditions: The compound is relatively stable under basic conditions. While a strong base could potentially induce elimination of HBr to form an unsaturated oxolane, this typically requires specific stereochemistry and elevated temperatures.
Reductive Conditions: The C-Br bond is susceptible to reduction by agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, which would yield 4-propoxyoxolane.
The stability is significantly greater than that of three-membered rings like oxiranes (epoxides), which are highly strained and readily opened by a wide range of nucleophiles even under neutral conditions. researchgate.netresearchgate.net
Theoretical and Experimental Mechanistic Elucidation
To fully understand the reaction pathways of a molecule like this compound, chemists employ a combination of computational modeling and experimental studies.
Quantum Chemical Investigations of Reaction Pathways
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces of chemical reactions. researchgate.net These computational methods allow for the estimation of reaction pathways, including the energies of transition states and equilibria, before extensive experimental work is undertaken. researchgate.net
For a reaction of this compound, theoretical studies would:
Optimize the ground-state geometries of reactants, intermediates, and products.
Locate the transition state structures that connect these species.
Modern computational approaches can even predict reaction outcomes by exploring numerous potential pathways automatically. For halogenated compounds, it is often crucial to use basis sets that account for the relativistic effects of heavier atoms like bromine to ensure accuracy. mdpi.com Reactivity descriptors, derived from these calculations, can predict the most likely sites for nucleophilic or electrophilic attack.
The following table shows examples of global reactivity descriptors that would be calculated to predict the chemical behavior of the molecule.
| Descriptor | Definition | Hypothetical Value (Illustrative) | Interpretation |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -10.5 eV | Related to electron-donating ability (nucleophilicity) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Related to electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | ELUMO - EHOMO | 9.3 eV | Indicates chemical stability and low reactivity |
| Electrophilicity Index (ω) | A measure of energy lowering upon accepting electrons | 2.1 eV | Suggests the molecule can act as a moderate electrophile |
Identification of Intermediates and Transition States
A reaction mechanism is a step-by-step description of a chemical transformation, involving transient species known as intermediates and high-energy transition states.
Intermediates are real, albeit short-lived, molecules that correspond to local energy minima on a reaction coordinate diagram. They can, in principle, be detected or trapped.
Transition States are fleeting, high-energy configurations at the peak of an energy barrier between two states (e.g., reactant and intermediate). They represent the point of maximum energy during a reaction step and cannot be isolated.
For the acid-catalyzed ring-opening of this compound, plausible intermediates include an oxonium ion (formed by protonation of the ether oxygen) or a carbocation (if the C-Br bond breaks heterolytically). The transition states would be the structures corresponding to the moments of bond-breaking and bond-making.

Figure 1: Illustrative reaction coordinate diagram for the formation of an oxonium ion intermediate from this compound. The activation energy (Ea) represents the barrier to reach the transition state.
Kinetic Studies of this compound Reactions
Kinetic studies provide experimental data on reaction rates, which is essential for elucidating mechanisms. hibiscuspublisher.com By systematically varying the concentrations of reactants and observing the effect on the reaction rate, one can determine the reaction's rate law. The rate law reveals which molecules are involved in the rate-determining step (the slowest step) of the reaction.
For example, to study the mechanism of a ring-opening reaction with a nucleophile (Nu⁻), an experiment could be set up as follows:
This compound + Nu⁻ → Products
The reaction progress would be monitored using techniques like NMR or UV-Vis spectroscopy. By measuring the initial reaction rate at different initial concentrations of the reactants, a dataset like the one in the hypothetical table below could be generated.
| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |
From this illustrative data, one can deduce that the reaction rate doubles when the concentration of the oxolane derivative is doubled (Exp. 1 vs. 2), but is unchanged when the nucleophile concentration is doubled (Exp. 1 vs. 3). This would suggest a first-order reaction with a rate law of Rate = k[this compound]. This kinetic behavior would support a mechanism where the slow step is a unimolecular process, such as the spontaneous cleavage of the C-Br bond to form a carbocation, which is then rapidly trapped by the nucleophile.
Stereochemical Aspects of 3 Bromo 4 Propoxyoxolane
Chirality and Stereoisomeric Forms
The chirality of 3-bromo-4-propoxyoxolane stems from the presence of asymmetric carbon atoms within its structure. This leads to the existence of multiple stereoisomers, each with a unique three-dimensional arrangement of its constituent atoms.
The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C3 and C4 positions of the oxolane ring.
C3: This carbon is attached to a hydrogen atom, a bromine atom, the C2 carbon of the ring, and the C4 carbon of the ring.
C4: This carbon is bonded to a hydrogen atom, a propoxy group (-OCH₂CH₂CH₃), the C3 carbon of the ring, and the C5 carbon of the ring.
The presence of these two chiral centers means that the molecule is chiral and can exist in different stereoisomeric forms.
With two chiral centers, a maximum of 2ⁿ = 2² = 4 stereoisomers are possible for this compound. libretexts.orgstudy.com These stereoisomers can be classified based on their relationship to one another as either enantiomers or diastereomers.
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, there are two pairs of enantiomers.
Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org Any stereoisomer of this compound is a diastereomer of the stereoisomers that are not its enantiomer.
The four possible stereoisomers can be designated by the (R/S) configuration at each chiral center: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R).
| Stereoisomer Configuration | Relationship to (3R, 4R) |
| (3S, 4S) | Enantiomer |
| (3R, 4S) | Diastereomer |
| (3S, 4R) | Diastereomer |
Stereoselective and Stereospecific Synthetic Approaches
The synthesis of a specific stereoisomer of this compound requires stereoselective or stereospecific methods that control the spatial arrangement of the atoms during the reaction.
Controlling the stereochemistry in the synthesis of substituted oxolanes is a significant challenge in organic synthesis. The relative stereochemistry (cis/trans) between the substituents at C3 and C4, and the absolute stereochemistry (R/S) at each chiral center, can be influenced by the choice of starting materials, reagents, and reaction conditions.
Substrate-controlled methods: Chiral starting materials can be used to induce stereoselectivity in the formation of the oxolane ring.
Reagent-controlled methods: The use of chiral reagents or catalysts can favor the formation of one stereoisomer over others. nih.gov
Stereospecific reactions: Reactions that proceed through a mechanism that dictates a specific stereochemical outcome can be employed. For example, an Sₙ2 reaction, which proceeds with inversion of stereochemistry, can be used to establish a desired configuration at a chiral center.
Diastereoselective reactions are crucial for controlling the relative stereochemistry of the C3 and C4 substituents. The formation of the oxolane ring can proceed through various mechanisms, each with the potential for diastereoselective induction.
One common approach to the synthesis of substituted tetrahydrofurans is the cyclization of a precursor molecule. nih.gov The stereochemistry of the substituents on the precursor can influence the facial selectivity of the cyclization reaction, leading to the preferential formation of either the cis or trans diastereomer. For instance, the addition of a bromine and a propoxy group to a double bond in a cyclic precursor can be influenced by steric hindrance, leading to a diastereoselective outcome. rsc.orgresearchgate.net
| Synthetic Approach | Potential for Diastereoselectivity | Factors Influencing Selectivity |
| Halocycloetherification | High | Steric hindrance, neighboring group participation |
| Epoxide ring-opening | High | Nature of the nucleophile and catalyst |
| Radical cyclization | Moderate to High | Lewis acid additives, temperature |
Conformational Analysis of the Oxolane Ring
The five-membered oxolane ring of this compound is not planar and exists in a dynamic equilibrium of puckered conformations to relieve torsional strain. utdallas.edu The two most common conformations are the envelope (or twist) and the half-chair conformations.
The substituents at the C3 and C4 positions will preferentially occupy positions that minimize steric interactions. In general, bulky substituents favor pseudo-equatorial positions to reduce steric strain. The conformational preference of the oxolane ring will be influenced by a balance of factors including:
Steric hindrance: The bulky bromine atom and propoxy group will tend to adopt positions that minimize their interaction with each other and with the rest of the ring.
Dipole-dipole interactions: The polar C-Br and C-O bonds will influence the conformational equilibrium.
Anomeric effects: Potential stereoelectronic interactions involving the ring oxygen and the substituents can also play a role.
The exact conformational preferences would require detailed computational studies or experimental analysis, such as NMR spectroscopy. acs.org
Pseudorotational Free-Energy Profiles of Oxolanes
The saturated five-membered ring of oxolane is not planar due to torsional strain and angle strain. To relieve this strain, the ring puckers, adopting a range of non-planar conformations. nd.edund.edu The dynamic interconversion between these conformations is described by the concept of pseudorotation. This can be visualized as a "pseudorotational wheel," where different points on the wheel represent distinct conformations. nih.gov
The two principal conformations of the oxolane ring are the Envelope (E) form, where one atom is out of the plane of the other four, and the Twist (T) form, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. researchgate.net There are ten distinct envelope and ten distinct twist conformations along the pseudorotation pathway.
The free-energy profile of unsubstituted oxolane is characterized by a series of low-energy barriers, allowing for rapid interconversion between conformers at room temperature. Quantum mechanical simulations and spectroscopic data suggest that the twist conformers are generally the energy minima, while the envelope forms represent the energy barriers in the pseudorotation circuit. However, the energy differences are small, meaning a significant population of all conformers, including those at the energy barriers, can exist in equilibrium. researchgate.net
Substituent Effects on Ring Conformation
The introduction of substituents, such as the bromine atom at the C3 position and the propoxy group at the C4 position of this compound, significantly influences the pseudorotational profile. The substituents disrupt the symmetry of the parent ring and create preferential, lower-energy conformations. The primary factors governing these preferences are steric and electronic effects.
Steric Effects : To minimize steric strain, bulky substituents preferentially occupy pseudoequatorial positions on the puckered ring. In a pseudoequatorial position, the substituent points away from the bulk of the ring, reducing unfavorable steric interactions with other atoms. A pseudoaxial position, in contrast, leads to greater steric clash. The propoxy group, being larger than the bromine atom, will have a stronger preference for a pseudoequatorial orientation. The molecule will therefore adopt a conformation that best accommodates the bulky propoxy group in a less sterically hindered position.
Electronic Effects : Electronic interactions, such as the anomeric effect, can also play a crucial role in the conformational preference of substituted oxolanes. wikipedia.orgscripps.edu The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor an axial orientation, due to a stabilizing hyperconjugation interaction between a lone pair on the ring heteroatom (oxygen in this case) and the antibonding orbital (σ*) of the substituent's bond to the ring. dypvp.edu.inrsc.org In this compound, the propoxy group is beta to the ring oxygen and the bromine is gamma, so the classical anomeric effect is not the primary electronic driver for these specific positions. However, dipole-dipole interactions and gauche effects between the electronegative bromine and the oxygen of the propoxy group will still influence the conformational equilibrium. The molecule will seek a conformation that minimizes repulsive electrostatic interactions between the C-Br and C-O dipoles.
The final conformation of the ring is a balance between these competing steric and electronic factors. For this compound, it is highly probable that the ring will adopt a twist conformation where the bulky propoxy group occupies a pseudoequatorial position to minimize steric hindrance. The bromine atom's position would be determined by the resulting lowest energy conformation that balances all steric and electronic interactions.
Table 1: Factors Influencing Substituent Orientation on the Oxolane Ring
| Effect | Description | Preferred Orientation for Bulky/Electronegative Groups |
|---|---|---|
| Steric Hindrance | Repulsive interactions that occur when atoms are forced too close together. | Pseudoequatorial |
| Electronic Effects (Dipole-Dipole) | Repulsive or attractive interactions between polar bonds. | Conformation that minimizes dipole repulsion. |
| Gauche Effect | Tendency for vicinal electronegative groups to adopt a gauche conformation. | Can favor specific twist conformations. |
Computational and Theoretical Investigations of 3 Bromo 4 Propoxyoxolane
Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-Bromo-4-propoxyoxolane, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311G++(d,p), would be employed to determine its optimized molecular geometry. These calculations would also yield crucial information about the molecule's electronic properties, including bond lengths, bond angles, and dihedral angles. Systematic trends in these structural parameters can be analyzed, particularly in relation to the effects of the bromine and propoxy substituents on the oxolane ring. Furthermore, DFT is used to calculate properties like O-H stretching frequencies if applicable, providing insights into intramolecular interactions.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are based on first principles, without the inclusion of experimental data. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would provide a detailed understanding of the electronic structure of this compound. These calculations are crucial for obtaining accurate geometries and energies. While no specific ab initio studies on this compound have been published, such calculations would be instrumental in determining its stability and electronic properties. For instance, these methods can predict the relative stabilities of different isomers and conformers.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. For this compound, an MEP map would identify the electron-rich areas, likely around the oxygen atoms and the bromine atom, and electron-deficient regions. This provides a visual representation of the molecule's reactivity hotspots.
Reaction Energetics and Transition State Theory
The study of reaction energetics and the application of Transition State Theory are fundamental to understanding the kinetics and mechanisms of chemical reactions. While no specific reaction pathways involving this compound have been computationally investigated, this section outlines the theoretical framework for such studies.
Activation Energies and Reaction Enthalpies
To investigate a chemical reaction involving this compound, computational methods would be used to calculate the activation energy (Ea) and the enthalpy of reaction (ΔH). The activation energy represents the minimum energy required for a reaction to occur and is determined by locating the transition state structure on the potential energy surface. The reaction enthalpy indicates whether a reaction is exothermic or endothermic. These calculations provide quantitative insights into the feasibility and spontaneity of a reaction. For example, in a hypothetical reaction, the structures of the reactants, transition state, and products would be optimized to determine these energetic parameters.
Rate Coefficient Prediction and Comparison
Transition State Theory (TST) is a cornerstone for predicting the rate coefficients of chemical reactions. The theory assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. The rate coefficient (k) can be calculated using the Eyring equation, which relates the rate to the Gibbs free energy of activation (ΔG‡). This free energy term incorporates both the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. By calculating these thermodynamic properties for a proposed reaction of this compound, its reaction rate at a given temperature could be predicted. These theoretical rate coefficients can then be compared with experimental data, if available, to validate the proposed reaction mechanism.
Conformational Dynamics and Energetics
The conformational landscape of this compound is primarily defined by the puckering of the five-membered oxolane ring and the orientation of its substituents. The inherent flexibility of the tetrahydrofuran (B95107) (THF) or oxolane ring, which is a common motif in numerous natural products, allows it to adopt non-planar conformations to alleviate torsional strain. nih.govuni-saarland.de These conformations are typically described by two low-energy forms: the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). Computational methods, particularly molecular dynamics simulations, provide a powerful lens through which to explore these dynamics and the associated energy landscapes. youtube.com
Molecular Dynamics Simulations for Oxolane Conformers
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.commdpi.com For this compound, MD simulations can be employed to model the dynamic behavior of the oxolane ring and its substituents in a solvated environment, mimicking physiological conditions. nih.gov
The process begins with the generation of an initial 3D structure of the molecule. A force field, such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER, is applied to describe the interatomic forces. mdpi.com The system is then solvated, typically in a box of water molecules, and subjected to energy minimization to remove any unfavorable contacts. Following this, the simulation is run for a specific duration (e.g., nanoseconds), solving Newton's equations of motion for the system at each time step (e.g., femtoseconds). nih.gov
MD simulations of substituted oxolanes reveal that the ring undergoes rapid interconversion between various envelope and twist conformers. d-nb.info The trajectory data from these simulations can be analyzed to identify the most stable or frequently visited conformational states. For this compound, key parameters to analyze include the pseudorotation angle, which describes the puckering of the ring, and the dihedral angles of the bromo and propoxy substituents relative to the ring. These simulations provide insight into how the bulky substituents influence the ring's flexibility and prefered conformations. nih.gov
Analysis of Conformational Equilibrium Populations
Quantum chemical calculations, such as Density Functional Theory (DFT), are often used to refine the energies of representative snapshots from the MD simulation. By calculating the Gibbs free energy (ΔG) for each stable conformer, their relative populations at a given temperature can be predicted using the Boltzmann distribution equation.
Lower energy differences between conformers suggest a dynamic equilibrium where multiple shapes coexist. d-nb.info For this compound, it is expected that conformers minimizing the steric clash between the bromo and propoxy groups, and between these groups and the ring atoms, will be the most populated.
Table 1: Illustrative Conformational Equilibrium Data for this compound Isomers
| Isomer/Conformer | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K | Key Dihedral Angle (C2-C3-C4-O1) |
| trans-diequatorial | 0.00 | 75.1 | 155° |
| trans-diaxial | 2.15 | 2.9 | -35° |
| cis-equatorial-axial | 1.20 | 12.5 | 45° |
| cis-axial-equatorial | 1.45 | 9.5 | -140° |
Note: This data is illustrative and based on typical energy differences for substituted oxolanes.
Theoretical Prediction of Spectroscopic Parameters (Methodological Focus)
Computational chemistry provides indispensable tools for predicting spectroscopic parameters, which aids in the structural elucidation and characterization of molecules like this compound. These theoretical predictions are often used in conjunction with experimental data to confirm molecular structures.
Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants
Theoretical calculations of NMR parameters have become a standard procedure in organic chemistry for verifying and assigning complex structures. dntb.gov.ua The most common method involves using DFT, particularly with the Gauge-Including Atomic Orbital (GIAO) approach, to calculate the isotropic magnetic shielding tensors for each nucleus. liverpool.ac.uk
The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. libretexts.org The accuracy of these predictions depends heavily on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger). For molecules containing heavy atoms like bromine, relativistic effects can also be considered for higher accuracy. dntb.gov.ua
Calculations are typically performed on the lowest energy conformer, but for flexible molecules, it is often necessary to compute the NMR properties for all significantly populated conformers and then average the results based on their Boltzmann populations. liverpool.ac.uk This approach provides a more accurate prediction that accounts for the dynamic nature of the molecule in solution.
Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C2-H | 3.95 | 72.5 | Adjacent to ring oxygen |
| C3-H | 4.50 | 55.1 | Bearing the bromine atom |
| C4-H | 4.21 | 85.3 | Bearing the propoxy group |
| C5-H | 3.88 | 68.9 | Adjacent to ring oxygen |
| O-CH₂- | 3.65 | 71.4 | Propoxy methylene |
| -CH₂-CH₃ | 1.65 | 22.8 | Propoxy methylene |
| -CH₃ | 0.95 | 10.5 | Propoxy methyl |
Note: Predicted values are hypothetical and serve to illustrate the output of DFT/GIAO calculations.
Vibrational Frequency Analysis (FT-IR, Raman)
The calculation yields a set of vibrational modes and their corresponding frequencies. These frequencies often need to be scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors in the computational method. The calculation also provides the infrared intensities and Raman activities for each mode, allowing for the direct simulation of the FT-IR and Raman spectra. q-chem.com This allows for a detailed comparison with experimental spectra, aiding in the assignment of specific vibrational bands to particular molecular motions, such as C-O, C-Br, and C-H stretching and bending modes.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 3015 | 2955 | 45.2 | C-H stretch (propoxy) |
| 2989 | 2930 | 38.7 | C-H stretch (oxolane) |
| 1120 | 1075 | 155.8 | C-O-C stretch (ether) |
| 1055 | 1013 | 120.1 | C-O stretch (ring) |
| 680 | 653 | 85.4 | C-Br stretch |
Note: This data is illustrative. Frequencies are hypothetical and scaled by a representative factor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
